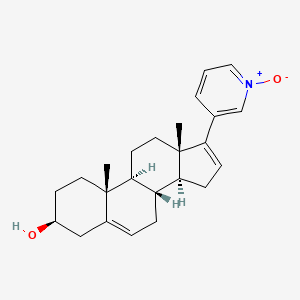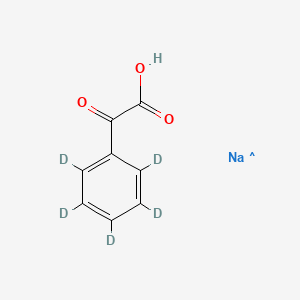
Phenylglyoxylic acid-d5(sodium)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phenylglyoxylic acid-d5 (sodium) is a deuterium-labeled derivative of phenylglyoxylic acid (sodium). This compound is primarily used in scientific research as a stable isotope-labeled compound. The incorporation of deuterium, a stable heavy isotope of hydrogen, into phenylglyoxylic acid enhances its utility in various analytical and research applications, particularly in the study of metabolic pathways and drug development processes .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Phenylglyoxylic acid-d5 (sodium) can be synthesized through the deuteration of phenylglyoxylic acid. The process involves the exchange of hydrogen atoms with deuterium atoms. This can be achieved by treating phenylglyoxylic acid with deuterium oxide (D2O) under specific reaction conditions to ensure complete deuteration .
Industrial Production Methods: Industrial production of phenylglyoxylic acid-d5 (sodium) typically involves large-scale deuteration processes. These processes are carried out in specialized facilities equipped to handle deuterium gas and deuterium oxide. The reaction conditions are optimized to achieve high yields and purity of the deuterated product .
Análisis De Reacciones Químicas
Types of Reactions: Phenylglyoxylic acid-d5 (sodium) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form benzoylformic acid derivatives.
Reduction: Reduction reactions can convert phenylglyoxylic acid-d5 (sodium) to phenylacetic acid derivatives.
Substitution: The aromatic ring of phenylglyoxylic acid-d5 (sodium) can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Benzoylformic acid derivatives.
Reduction: Phenylacetic acid derivatives.
Substitution: Halogenated phenylglyoxylic acid derivatives.
Aplicaciones Científicas De Investigación
Phenylglyoxylic acid-d5 (sodium) is widely used in scientific research due to its stable isotope labeling. Some of its applications include:
Chemistry: Used as a tracer in studying reaction mechanisms and metabolic pathways.
Biology: Employed in metabolic studies to trace the fate of phenylalanine and related amino acids.
Medicine: Utilized in drug development to study the pharmacokinetics and metabolism of drug candidates.
Industry: Applied in the synthesis of deuterated compounds for various industrial applications.
Mecanismo De Acción
The mechanism of action of phenylglyoxylic acid-d5 (sodium) involves its role as a tracer in metabolic studies. The deuterium atoms in the compound allow for the tracking of metabolic pathways using techniques such as nuclear magnetic resonance (NMR) spectroscopy. The compound interacts with various enzymes and metabolic intermediates, providing insights into the molecular targets and pathways involved in the metabolism of phenylalanine and related compounds .
Comparación Con Compuestos Similares
Phenylglyoxylic acid-d5 (sodium) is unique due to its deuterium labeling, which distinguishes it from other similar compounds. Some similar compounds include:
Phenylglyoxylic acid (sodium): The non-deuterated form of the compound.
Benzoylformic acid: A related compound with similar chemical properties.
Phenylacetic acid: A reduction product of phenylglyoxylic acid.
The deuterium labeling in phenylglyoxylic acid-d5 (sodium) enhances its stability and utility in research applications, making it a valuable tool for studying metabolic pathways and drug development processes .
Propiedades
Fórmula molecular |
C8H6NaO3 |
|---|---|
Peso molecular |
178.15 g/mol |
InChI |
InChI=1S/C8H6O3.Na/c9-7(8(10)11)6-4-2-1-3-5-6;/h1-5H,(H,10,11);/i1D,2D,3D,4D,5D; |
Clave InChI |
YWUGFKIZSPAKNG-GWVWGMRQSA-N |
SMILES isomérico |
[2H]C1=C(C(=C(C(=C1[2H])[2H])C(=O)C(=O)O)[2H])[2H].[Na] |
SMILES canónico |
C1=CC=C(C=C1)C(=O)C(=O)O.[Na] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


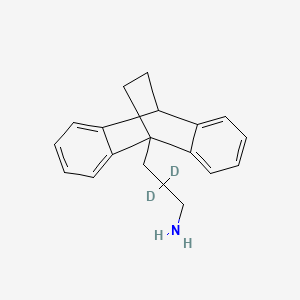
![[(2R)-1-[2-aminoethoxy(hydroxy)phosphoryl]oxy-1,1,2,3,3-pentadeuterio-3-heptadecanoyloxypropan-2-yl] (11Z,14Z,17Z)-icosa-11,14,17-trienoate](/img/structure/B12405335.png)
![N-[3-[(2R,3S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-[2-cyanoethoxy-di(propan-2-yl)phosphanylphosphanyl]oxy-4-methoxyoxolan-2-yl]-2-oxo-1,6-dihydropyrimidin-6-yl]benzamide](/img/structure/B12405343.png)
![[(1S)-3-amino-1-benzamido-3-oxopropyl]boronic acid](/img/structure/B12405344.png)
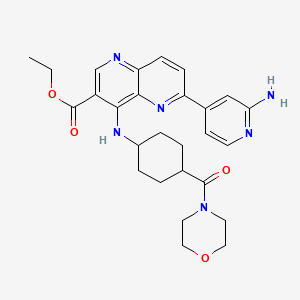

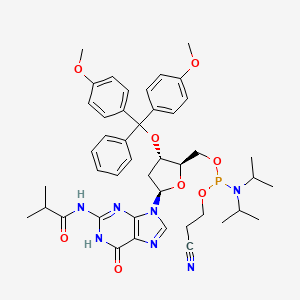
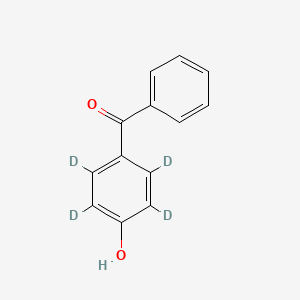
![2-(2-phenylethyl)-6-[[(5S,6R,7R,8S)-5,6,7-trihydroxy-4-oxo-2-(2-phenylethyl)-5,6,7,8-tetrahydrochromen-8-yl]oxy]chromen-4-one](/img/structure/B12405384.png)
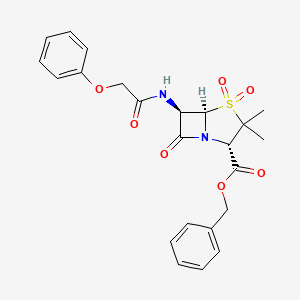


![Benzamide, N-[1,2-dihydro-2-(4-methoxyphenyl)-1-oxopyrido[2,3-e][1,2,4]triazolo[4,3-a]pyrazin-4-yl]-](/img/structure/B12405414.png)
